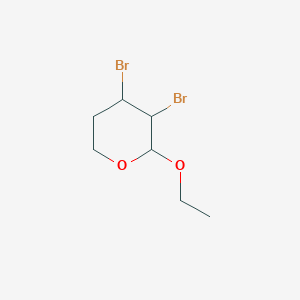
3,4-Dibromo-2-ethoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-ethoxyoxane is a chemical compound that belongs to the class of dibromoalkanes It is characterized by the presence of two bromine atoms and an ethoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-ethoxyoxane typically involves the dibromination of alkenes. One efficient method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide. The process is optimized to ensure high yield and purity of the final product, often involving continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-ethoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and acetic acid are often used as reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include brominated derivatives, oxides, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dibromo-2-ethoxyoxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-ethoxyoxane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, such as quorum sensing in bacteria . The compound’s ability to interfere with these pathways makes it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-2-methoxyoxane
- 3,4-Dibromo-2-propoxyoxane
- 2,4-Dibromo-3,6-dimethylphenylamine
Uniqueness
3,4-Dibromo-2-ethoxyoxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to methoxy or propoxy derivatives, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
6289-34-5 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
3,4-dibromo-2-ethoxyoxane |
InChI |
InChI=1S/C7H12Br2O2/c1-2-10-7-6(9)5(8)3-4-11-7/h5-7H,2-4H2,1H3 |
InChI Key |
RURXZTDHPIFRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(CCO1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















